

# Application Notes: Yeast Two-Hybrid Screening with **ODR1** as Bait

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## Compound of Interest

Compound Name: *OdR1*

Cat. No.: *B1577235*

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## Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to identify and characterize binary protein-protein interactions. This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest, termed the "bait," is fused to the DBD of a transcription factor (e.g., GAL4). A library of potential interacting partners, or "prey," is fused to the corresponding AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This reconstituted transcription factor then activates the expression of downstream reporter genes, allowing for the selection and identification of interacting partners.

This application note focuses on the use of **ODR1** (ORIGIN OF DORMANCY 1), a key regulator of seed dormancy and germination in *Arabidopsis thaliana*, as a bait protein in a yeast two-hybrid screen. **ODR1** is known to be involved in the regulation of proanthocyanidin (PA) biosynthesis, a crucial factor in seed coat development and the establishment of dormancy. Identifying the interacting partners of **ODR1** can provide valuable insights into the molecular mechanisms governing these critical plant processes.

## Principle of the Assay

The GAL4-based yeast two-hybrid system is a widely used platform for Y2H screening. The principle relies on the functional reconstitution of the GAL4 transcription factor. The bait protein (**ODR1**) is cloned into a "bait vector" (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain

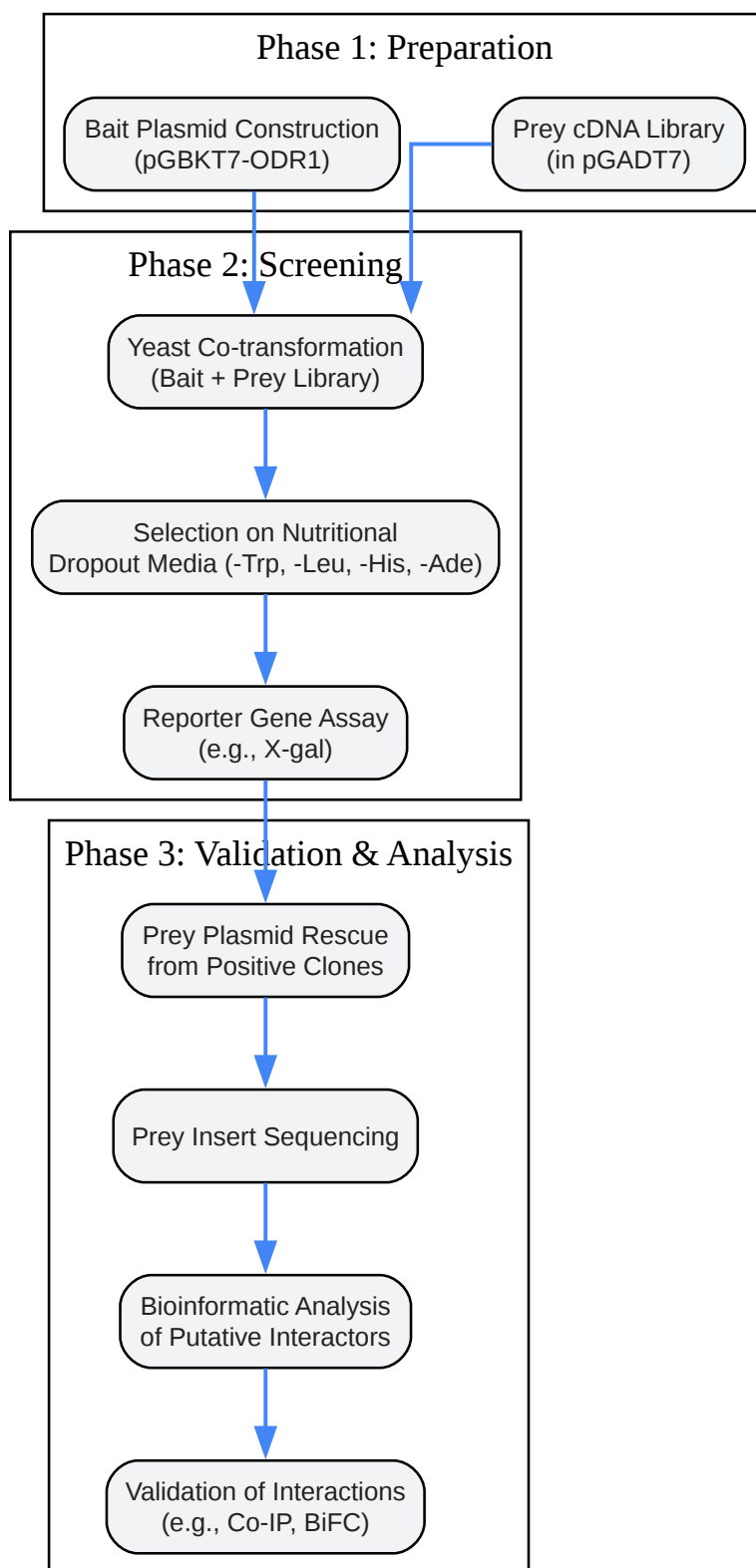
(DBD). A cDNA library of potential prey proteins is cloned into a "prey vector" (e.g., pGADT7), fusing them to the GAL4 activation domain (AD).

When yeast cells are co-transformed with both bait and prey plasmids, the following occurs:

- **No Interaction:** If the **ODR1** bait and a prey protein do not interact, the GAL4 DBD and AD remain separated. The reporter genes are not activated, and the yeast cells will not grow on selective media.
- **Interaction:** If the **ODR1** bait and a prey protein interact, the GAL4 DBD and AD are brought together. This functional reconstitution of the GAL4 transcription factor activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ). The expression of these reporters allows the yeast to grow on selective media (lacking histidine and adenine) and to produce a blue color in the presence of X-gal.

## Experimental Workflow

A typical yeast two-hybrid screen with **ODR1** as bait follows a series of defined steps, from initial vector construction to the final validation of interactions.



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**Figure 1:** Experimental workflow for a yeast two-hybrid screen.

## Protocols

### I. Bait Plasmid Construction (pGBKT7-ODR1)

- **Gene Amplification:** Amplify the full-length coding sequence of **ODR1** from *Arabidopsis thaliana* cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and BamHI) for cloning into the pGBKT7 vector.
- **Vector and Insert Preparation:** Digest both the amplified **ODR1** PCR product and the pGBKT7 vector with the selected restriction enzymes.
- **Ligation:** Ligate the digested **ODR1** insert into the digested pGBKT7 vector using T4 DNA ligase.
- **Transformation into E. coli:** Transform the ligation mixture into competent *E. coli* cells (e.g., DH5α) for plasmid amplification.
- **Verification:** Select transformed colonies and verify the correct insertion of **ODR1** by colony PCR and Sanger sequencing.

### II. Yeast Transformation and Screening

- **Yeast Strain:** Use a suitable yeast strain, such as AH109 or Y2HGold, which contains multiple reporter genes.
- **Bait Transformation and Auto-activation Test:**
  - Transform the pGBKT7-**ODR1** bait plasmid into the yeast strain.
  - Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade media.
  - Growth on SD/-Trp confirms successful transformation. No growth on SD/-Trp/-His/-Ade indicates that the **ODR1** bait does not auto-activate the reporter genes.
- **Library Transformation:**
  - Co-transform the *Arabidopsis* cDNA prey library (in pGADT7) into the yeast strain already containing the pGBKT7-**ODR1** bait plasmid.

- Alternatively, use a yeast mating approach by transforming the bait into a MAT $\alpha$  strain and the prey library into a MATa strain, followed by mating.
- Selection of Positive Interactions:
  - Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).
  - Incubate plates at 30°C for 3-7 days and monitor for colony growth. Colonies that grow on this medium represent putative positive interactions.

### III. Quantitative $\beta$ -Galactosidase Assay

This assay provides a quantitative measure of the interaction strength between the bait and prey proteins.

- Culture Preparation: Grow individual positive yeast colonies in liquid SD/-Trp/-Leu medium overnight at 30°C with shaking.
- Cell Lysis:
  - Harvest the yeast cells by centrifugation.
  - Resuspend the cell pellet in Z-buffer (60 mM Na<sub>2</sub>HPO<sub>4</sub>, 40 mM NaH<sub>2</sub>PO<sub>4</sub>, 10 mM KCl, 1 mM MgSO<sub>4</sub>, 50 mM  $\beta$ -mercaptoethanol, pH 7.0).
  - Lyse the cells by freeze-thaw cycles or by adding chloroform and SDS.
- Enzymatic Reaction:
  - Add ONPG (o-nitrophenyl- $\beta$ -D-galactopyranoside) to the cell lysate and incubate at 30°C.
  - Stop the reaction by adding Na<sub>2</sub>CO<sub>3</sub> when a yellow color develops.
- Measurement and Calculation:
  - Measure the absorbance of the reaction mixture at 420 nm (OD<sub>420</sub>).
  - Measure the optical density of the yeast culture at 600 nm (OD<sub>600</sub>) before lysis.

- Calculate  $\beta$ -galactosidase activity in Miller units:
  - $\text{Units} = (1000 * \text{OD}_{420}) / (t * V * \text{OD}_{600})$
  - where  $t$  = time of incubation (min) and  $V$  = volume of culture used (mL).

## Data Presentation

### Putative ODR1 Interacting Proteins

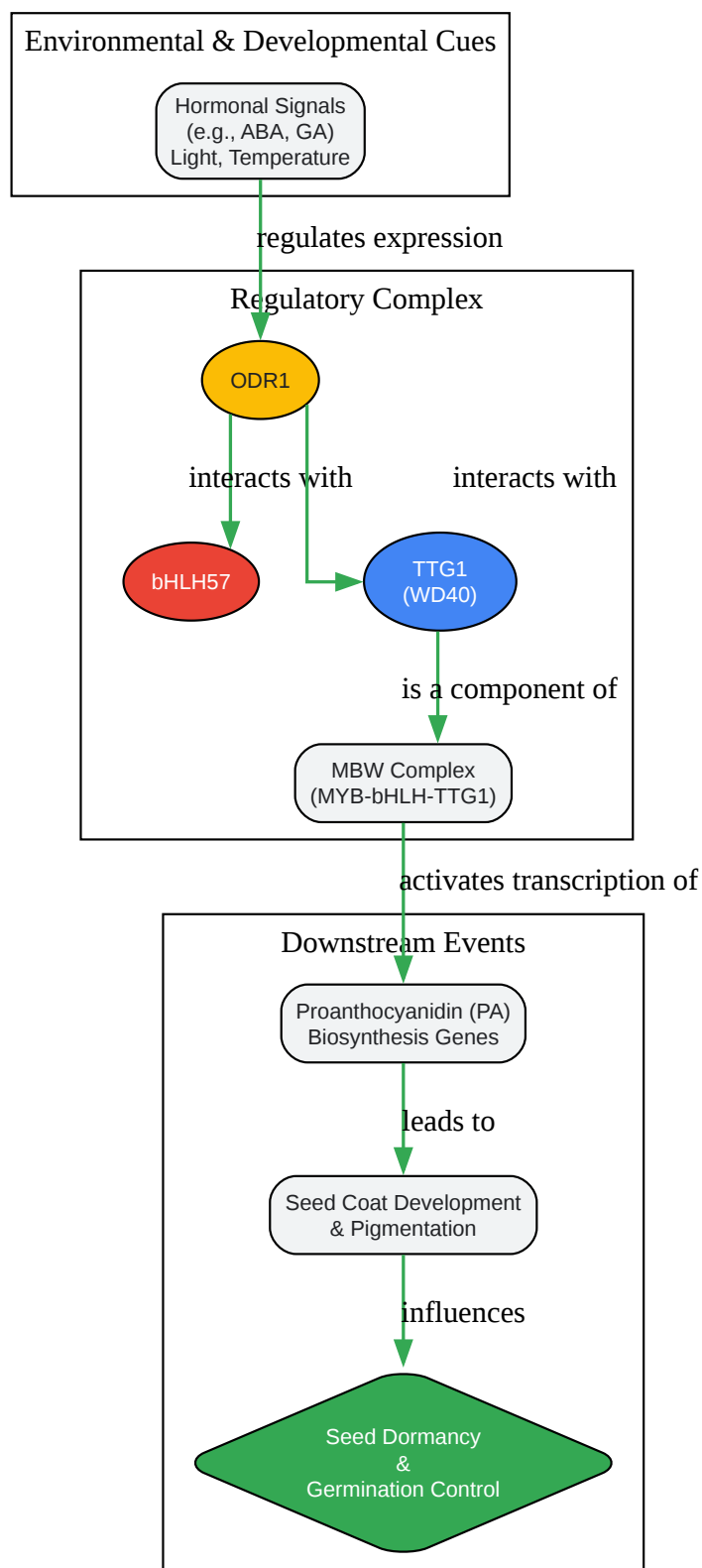
A yeast two-hybrid screen using **ODR1** as bait would aim to identify novel interacting partners. Based on existing literature, a known interactor of **ODR1** is bHLH57. A hypothetical screen might identify other transcription factors or regulatory proteins involved in seed development.

Prey Protein	Description	Reporter Gene Activation	Interaction Strength (Miller Units)
bHLH57	Basic helix-loop-helix transcription factor	+++	Strong
TTG1	TRANSPARENT TESTA GLABRA 1	+++	Strong
Hypothetical Protein 1	Zinc finger protein	++	Moderate
Hypothetical Protein 2	Kinase	+	Weak

Note: This table is a representative example of how data from an **ODR1** Y2H screen could be presented. The hypothetical proteins are included for illustrative purposes.

## ODR1 Signaling Pathway

**ODR1** is a key regulator in the signaling network that controls seed dormancy and germination in Arabidopsis. It functions in part by interacting with components of the MYB-bHLH-WD40 (MBW) complex, which regulates the biosynthesis of proanthocyanidins (PAs) in the seed coat.



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**Figure 2:** Simplified signaling pathway of **ODR1** in seed dormancy.

- To cite this document: BenchChem. [Application Notes: Yeast Two-Hybrid Screening with ODR1 as Bait]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577235#yeast-two-hybrid-screening-with-odr1-as-bait]

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